1-(2-Chlorophenyl)pyrrolidine-2,4-dione
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Overview
Description
1-(2-Chlorophenyl)pyrrolidine-2,4-dione is a chemical compound with the CAS Number: 1540149-20-9 . It has a molecular weight of 209.63 . The IUPAC name for this compound is 1-(2-chlorophenyl)-2,4-pyrrolidinedione .
Molecular Structure Analysis
The InChI code for 1-(2-Chlorophenyl)pyrrolidine-2,4-dione is 1S/C10H8ClNO2/c11-8-3-1-2-4-9(8)12-6-7(13)5-10(12)14/h1-6,13-14H . This indicates the molecular structure of the compound.Scientific Research Applications
- Researchers have explored pyrrolidine-2,4-dione derivatives as potential anticancer agents. For instance, Dobrova et al. synthesized metal complexes of pyrrolidine thiosemicarbazone hybrids and evaluated their in vitro anticancer potential against various cancer cell lines . These studies provide insights into the compound’s cytotoxic effects and potential mechanisms of action.
- Pyrrolidine-2,4-dione derivatives have been investigated for their inhibitory activity against DPP-IV, an enzyme involved in glucose regulation. Specific substitutions on the 1,2,4-oxadiazole group significantly influence inhibition potency . Understanding these interactions can aid in designing novel antidiabetic drugs.
- Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of hydrazine and diphenyl ether have been designed as potential antifungal agents. These compounds were synthesized and evaluated for their antifungal activity . Such research contributes to combating fungal infections.
- Replacing a non-stereochemical group with a stereochemical one has been shown to enhance the activity of cis-3,4-diphenylpyrrolidine derivatives as RORγt inverse agonists. RORγt is implicated in autoimmune diseases, making this research relevant for drug development .
- Pyrrolidine-2,5-dione derivatives have been evaluated for their inhibitory activity against human carbonic anhydrase (CA) isoenzymes. CA is involved in various diseases, including retinal disorders. Understanding the structure–activity relationship (SAR) of these derivatives informs drug design .
- The stereoisomers of pyrrolidine-2,4-dione play a crucial role in drug development. Different spatial orientations of substituents can lead to distinct binding modes with enantioselective proteins. Medicinal chemists explore these stereochemical features to optimize drug candidates .
Anticancer Agents
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Antifungal Agents
Retinoic Acid-Related Orphan Receptor γ (RORγt) Inverse Agonists
Carbonic Anhydrase (CA) Inhibition
Stereochemistry and Biological Profile
Safety and Hazards
Future Directions
While specific future directions for 1-(2-Chlorophenyl)pyrrolidine-2,4-dione are not mentioned, pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests potential future research directions in exploring the biological activity of 1-(2-Chlorophenyl)pyrrolidine-2,4-dione and its derivatives.
Mechanism of Action
Mode of Action
Compounds with a pyrrolidine-2,5-dione scaffold are known to interact with their targets, leading to changes in the target’s function . The specific interactions and resulting changes would depend on the exact nature of the target and the compound’s structure.
Biochemical Pathways
It’s known that compounds with a pyrrolidine-2,5-dione scaffold, such as this one, can affect various biochemical pathways depending on their targets . For instance, if the target is a carbonic anhydrase isoenzyme, the compound could affect pathways related to pH and CO2 regulation, electrolyte secretion, and biosynthetic reactions .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in molecules, such as nitrogen in this compound, can modify physicochemical parameters and help obtain the best adme/tox results for drug candidates .
Result of Action
It’s known that compounds with a pyrrolidine-2,5-dione scaffold can have various effects at the molecular and cellular level depending on their targets .
Action Environment
It’s known that the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
1-(2-chlorophenyl)pyrrolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-8-3-1-2-4-9(8)12-6-7(13)5-10(12)14/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOQOVHTERPLNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN(C1=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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